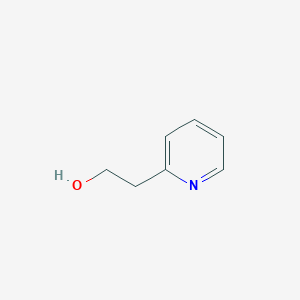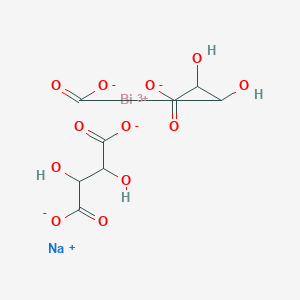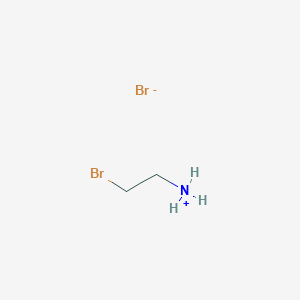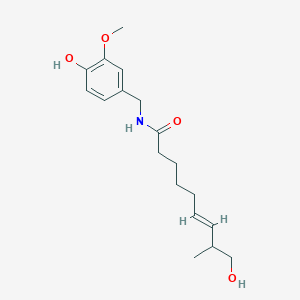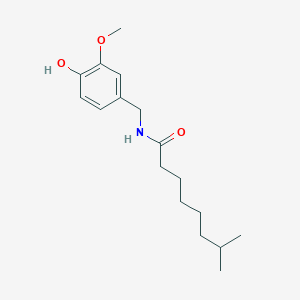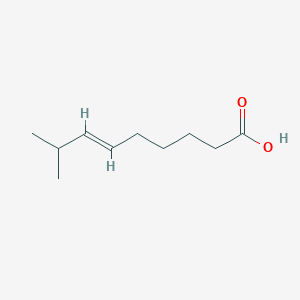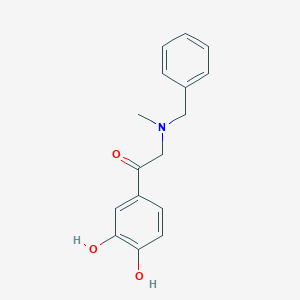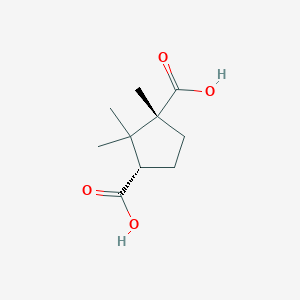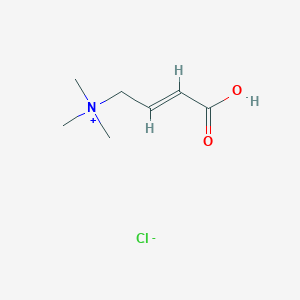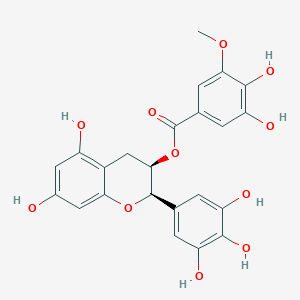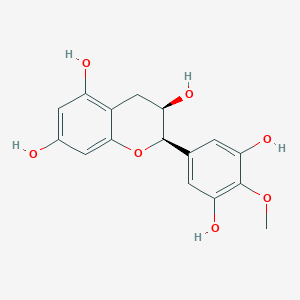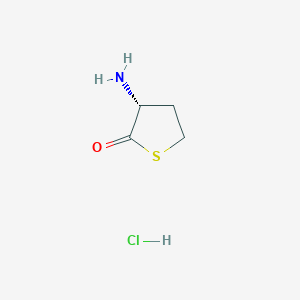
D-Homocysteine thiolactone hydrochloride
Übersicht
Beschreibung
D-Homocysteine thiolactone hydrochloride is a cyclic amino acid derivative . It is synthesized by methionyl-tRNA synthetase in an error-editing reaction that prevents translational incorporation of homocysteine into proteins .
Synthesis Analysis
The electrochemical reduction of D,L-homocystine hydrochloride to the corresponding cysteine was performed in a batch continuous recirculation reaction system equipped with a FM01-LC electrochemical reactor . Electrolyses were performed under amperostatic conditions, using carbon felt cathodes and DSA anodes divided by Nafion 324 cationic membranes .Molecular Structure Analysis
The molecular structure of D-Homocysteine thiolactone hydrochloride is represented by the empirical formula C4H7NOS · HCl . The molecular weight of the compound is 153.63 .Chemical Reactions Analysis
The electrochemical reduction of D,L-homocystine hydrochloride to the corresponding cysteine was performed in a batch continuous recirculation reaction system . The synthesis of thiolactone occurs in all human cell types investigated .Physical And Chemical Properties Analysis
D-Homocysteine thiolactone hydrochloride is a solid substance . It is soluble in water, dimethyl sulfoxide, and methanol .Wissenschaftliche Forschungsanwendungen
Metabolic and Pharmacokinetic Studies
D-Homocysteine thiolactone hydrochloride has been utilized in the preparation of optically pure substrates for metabolic and pharmacokinetic studies. The synthesis of D- and L-[2H4]homocysteine thiolactone has been demonstrated, which is crucial for these types of studies (Shinohara et al., 2010).
Biochemical Significance in Atherosclerosis
Research has explored the role of homocysteine thiolactone in the pathogenesis of atherosclerosis. Homocysteine thiolactone is synthesized through the reaction of methionyl-tRNA synthase and reacts with free amino groups of proteins to produce protein-bound homocystamide. This process is significant as it has been shown to contribute to atherosclerosis through mechanisms such as the increased internalization of LDL by macrophages and eliciting an autoimmune response (Uji et al., 2002).
Detoxification and Biological Integrity
The ability to detoxify homocysteine thiolactone is essential for biological integrity, as inadvertent reactions of thiolactone with proteins can be harmful. A specific enzyme, present in mammalian but not in avian sera, hydrolyzes thiolactone to homocysteine, playing a crucial role in detoxifying homocysteine thiolactone and protecting proteins against homocysteinylation, a potential contributing factor to atherosclerosis (Jakubowski, 2000).
Prebiotic Chemistry
Homocysteine thiolactone's stability in acidic and neutral water and its potential role in the formation of longer peptides from amides make it a molecule of interest in prebiotic chemistry. It's hypothesized that homocysteine thiolactone could have been formed in the primitive ocean and may have contributed to the formation of early life (Shalayel & Vallée, 2019).
Understanding Molecular Mechanisms of Diseases
Homocysteine thiolactone is involved in protein homocysteinylation, leading to protein damage, and has been studied to understand the molecular basis of homocysteine toxicity in humans. This understanding is pivotal for comprehending diseases such as cardiovascular diseases, strokes, and neurological abnormalities, where elevated levels of homocysteine thiolactone are associated (Jakubowski, 2004).
Safety And Hazards
D-Homocysteine thiolactone hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Zukünftige Richtungen
Homocysteine thiolactone is not only an important metabolite but also a versatile building block for organic and bioorganic synthesis. It has potential applications in polymer science, sustainable materials development, and probes . It is also associated with diverse diseases including neural tube defects, cardio- and cerebrovascular disease and, more recently, dementia and Alzheimer’s Disease .
Eigenschaften
IUPAC Name |
(3R)-3-aminothiolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Homocysteine thiolactone hydrochloride | |
CAS RN |
1120-77-0 | |
| Record name | Homocysteine thiolactone hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9171N54U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)
